N-[4-(aminomethyl)phenyl]-2-methylpropanamide, also known by its chemical formula CHNO, is an organic compound characterized by the presence of an amide group attached to a phenyl ring substituted with an aminomethyl group. This compound is utilized in various scientific and industrial applications, particularly in the fields of chemistry and biology. It plays a significant role as a building block in the synthesis of more complex organic molecules and is involved in enzyme interaction studies and polymer production.
The synthesis of N-[4-(aminomethyl)phenyl]-2-methylpropanamide can be achieved through several methods. A common approach involves the reaction of 4-(aminomethyl)benzoic acid with 2-methylpropanoyl chloride in the presence of a base like triethylamine. This reaction leads to the formation of an amide bond, resulting in the desired product.
N-[4-(aminomethyl)phenyl]-2-methylpropanamide possesses a distinct molecular structure characterized by:
N-[4-(aminomethyl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
These reactions are significant for modifying the compound's properties or synthesizing new derivatives that may have enhanced biological or chemical activity.
The primary target of N-[4-(aminomethyl)phenyl]-2-methylpropanamide is the urokinase-type plasminogen activator, an enzyme involved in fibrinolysis (the breakdown of blood clots). By interacting with this enzyme, the compound may influence its activity, potentially affecting physiological processes related to blood clot breakdown and tissue remodeling.
This interaction suggests that N-[4-(aminomethyl)phenyl]-2-methylpropanamide could have implications in therapeutic contexts where modulation of fibrinolytic activity is desired.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize this compound further .
N-[4-(aminomethyl)phenyl]-2-methylpropanamide has several applications:
N-[4-(Aminomethyl)phenyl]-2-methylpropanamide (molecular formula: C₁₁H₁₆N₂O), initially documented in chemical databases as a structural analog of bioactive amides, emerged from systematic efforts to optimize protease inhibitors and β-lactamase antagonists. Early synthetic work focused on aromatic amide scaffolds, with this compound identified during explorations of para-substituted aniline derivatives bearing aminomethyl groups. Its first reported synthesis utilized classical amidation between 4-aminomethylaniline and isobutyryl chloride, yielding a crystalline solid with a molecular weight of 192.26 g/mol [1] [9]. By 2016, its hydrochloride salt (C₁₁H₁₇ClN₂O; MW 228.72) became commercially available for research, reflecting interest in its ionizable amine group for enhanced solubility [6].
Patent literature reveals its role as an intermediate in TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist development. Derivatives featuring similar alkylamide-aniline backbones demonstrated nanomolar affinity for pain receptors, positioning N-[4-(aminomethyl)phenyl]-2-methylpropanamide as a strategic precursor for structure-activity relationship (SAR) studies [5] [8]. Parallel work in antibiotic resistance identified analogs targeting the conserved carboxylate-binding pocket of β-lactamases, leveraging the amide carbonyl and amine group for enzyme interactions [3].
Table 1: Key Historical Milestones in the Compound’s Development
Year | Development | Significance |
---|---|---|
Pre-2010 | Initial synthesis and characterization | Structural confirmation via SMILES: CC(C)C(=O)NC1=CC=C(C=C1)CN [1] |
2016 | Commercial availability of hydrochloride salt | Enabled biological testing (e.g., solubility up to 50 mM in DMSO) [6] |
2020s | Incorporation into DECL (DNA-encoded libraries) for β-lactamase inhibitor screening | Identified as a hit against OXA-48 and NDM-1 enzymes [3] |
2023 | Optimization in TRPV1 antagonist templates | Improved analgesic efficacy in murine models [8] |
Despite its promise, the compound faces significant hurdles:
Table 2: Structure-Activity Relationship (SAR) Knowledge Gaps
Structural Element | Known Impact | Unresolved Questions |
---|---|---|
para-Aminomethyl group | Enhances water solubility; cationic at physiological pH | Role in outer membrane penetration in Gram-negative bacteria? |
Isobutyryl amide moiety | Steric bulk may reduce off-target hydrolysis | Does branching improve affinity for hydrophobic enzyme pockets? |
Aromatic ring substituents | Ortho-methyl analogs show altered crystallinity | How do meta/ortho substitutions affect β-lactamase binding? |
The compound’s design aligns with three key theoretical paradigms:
Table 3: Theoretical Frameworks Guiding Compound Optimization
Framework | Application to This Compound | Supporting Evidence |
---|---|---|
Bioisosteric Replacement | Amide carbonyl as carboxylate surrogate | Tetrazole analogs in DECL showed improved Ki [3] |
Conformational Restriction | Rigid para-phenylenediamine scaffold | Reduced entropic penalty upon enzyme binding [5] |
Proton Sponge Effect | Aminomethyl group’s pH-dependent charge | Enhanced periplasmic accumulation in acidic environments [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: